molecular formula C8H7FN2O B8653500 2-Amino-3-fluoro-6-methoxybenzonitrile

2-Amino-3-fluoro-6-methoxybenzonitrile

Cat. No. B8653500
M. Wt: 166.15 g/mol
InChI Key: ABZKPSPIUPYTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-fluoro-6-methoxybenzonitrile is a useful research compound. Its molecular formula is C8H7FN2O and its molecular weight is 166.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-fluoro-6-methoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-fluoro-6-methoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-3-fluoro-6-methoxybenzonitrile

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

2-amino-3-fluoro-6-methoxybenzonitrile

InChI

InChI=1S/C8H7FN2O/c1-12-7-3-2-6(9)8(11)5(7)4-10/h2-3H,11H2,1H3

InChI Key

ABZKPSPIUPYTGN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-cyano-6-fluoro-3-methoxy-benzoic acid (2 g, 10.3 mmol, 1.0 eq) in THF (40 mL) were added Et3N (3.6 mL, 25.8 mmol, 2.5 eq) and DPPA (2.97 g, 10.8 mmol, 1.05 eq). The reaction was stirred at room temperature 3 h then water (10 mL) was added and the mixture was heated at reflux for 2 h. The THF was removed in vacuo and the aqueous solution diluted with water and extracted with EtOAc. The combined organic extracts were washed with brine, dried (Na2SO4), filtered and evaporated in vacuo. The residue obtained was purified by column chromatography (petroleum ether:EtOAc, 5:1) to give the title compound as an off-white solid (900 mg, 53%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
2.97 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
53%

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